2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
CAS No.: 2034535-89-0
Cat. No.: VC7665110
Molecular Formula: C20H17N5O2S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034535-89-0 |
|---|---|
| Molecular Formula | C20H17N5O2S |
| Molecular Weight | 391.45 |
| IUPAC Name | 2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H17N5O2S/c26-18(12-25-19(27)8-7-16(23-25)13-1-2-13)21-15-5-3-14(4-6-15)17-11-24-9-10-28-20(24)22-17/h3-11,13H,1-2,12H2,(H,21,26) |
| Standard InChI Key | ORLURYNVEHNBES-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Introduction
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridazinone core, a cyclopropyl group, an imidazo[2,1-b]thiazole moiety, and a phenyl ring, making it an attractive candidate for various scientific applications.
Key Features:
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Molecular Formula: CHNOS
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Molecular Weight: 391.4 g/mol
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CAS Number: 2034535-89-0
Synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
The synthesis of this compound typically involves several synthetic steps, including the formation of the pyridazinone core, the preparation of the imidazo[2,1-b]thiazole derivative, and the coupling of these components with the phenyl ring. The specific conditions for these reactions can vary based on the desired outcome and the functional groups involved.
Synthetic Steps:
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Pyridazinone Formation: This involves the synthesis of the pyridazinone ring, often starting from suitable precursors and using controlled conditions such as elevated temperatures and specific catalysts.
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Imidazo[2,1-b]thiazole Preparation: This step involves the synthesis of the imidazo[2,1-b]thiazole moiety, which may require the use of specific reagents and conditions to form the desired heterocyclic structure.
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Coupling Reaction: The final step involves coupling the pyridazinone with the imidazo[2,1-b]thiazole derivative and the phenyl ring under appropriate conditions, such as reductive amination or other coupling methods.
Biological Activities and Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is part of a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The presence of the imidazo[2,1-b]thiazole and pyridazinone moieties enhances its biological activity, making it a subject of interest in drug discovery.
Potential Therapeutic Targets:
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Enzyme Inhibition: This compound may target specific enzymes involved in disease pathways.
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Receptor Modulation: It could modulate receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | CHFNO | 287.29 g/mol | 1224168-04-0 |
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | CHNOS | 391.4 g/mol | 2034535-89-0 |
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